N1,N1-dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine N1,N1-dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 919741-95-0
VCID: VC4432297
InChI: InChI=1S/C16H27N3/c1-18(2)11-5-10-17-14-15-6-8-16(9-7-15)19-12-3-4-13-19/h6-9,17H,3-5,10-14H2,1-2H3
SMILES: CN(C)CCCNCC1=CC=C(C=C1)N2CCCC2
Molecular Formula: C16H27N3
Molecular Weight: 261.413

N1,N1-dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine

CAS No.: 919741-95-0

Cat. No.: VC4432297

Molecular Formula: C16H27N3

Molecular Weight: 261.413

* For research use only. Not for human or veterinary use.

N1,N1-dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine - 919741-95-0

Specification

CAS No. 919741-95-0
Molecular Formula C16H27N3
Molecular Weight 261.413
IUPAC Name N',N'-dimethyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]propane-1,3-diamine
Standard InChI InChI=1S/C16H27N3/c1-18(2)11-5-10-17-14-15-6-8-16(9-7-15)19-12-3-4-13-19/h6-9,17H,3-5,10-14H2,1-2H3
Standard InChI Key OLJAKKUICLEAJV-UHFFFAOYSA-N
SMILES CN(C)CCCNCC1=CC=C(C=C1)N2CCCC2

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N1,N1-Dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine belongs to the diamine class, featuring a propane-1,3-diamine core. The N1 position is substituted with two methyl groups, while the N3 position is bonded to a 4-(pyrrolidin-1-yl)benzyl moiety. The pyrrolidine ring introduces conformational rigidity, and the benzyl group enhances lipophilicity, influencing its pharmacokinetic profile.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number919741-95-0
Molecular FormulaC16H27N3
Molecular Weight261.413 g/mol
IUPAC NameN',N'-Dimethyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]propane-1,3-diamine
InChI KeyOLJAKKUICLEAJV-UHFFFAOYSA-N

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogous diamines exhibit characteristic NMR signatures:

  • 1H NMR: Methyl groups (δ 2.1–2.3 ppm), pyrrolidine protons (δ 1.7–1.9 ppm), and aromatic protons (δ 6.7–7.2 ppm) .

  • 13C NMR: Quaternary carbons in the benzyl group (δ 125–140 ppm), methyl carbons (δ 40–45 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

  • Alkylation: Propane-1,3-diamine reacts with 4-(pyrrolidin-1-yl)benzyl chloride to form the N3-substituted intermediate.

  • Methylation: Dimethylation of the N1 amine using methyl iodide or formaldehyde under reductive conditions .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
SolventDichloromethane
Temperature0–5°C (alkylation), 25°C (methylation)
CatalystTriethylamine (alkylation), NaBH4 (methylation)
Yield68–72%

Purification and Quality Control

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. LC-MS analysis confirms molecular ion peaks at m/z 261.4 [M+H]+.

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar organic solvents (ethanol, DMSO); low aqueous solubility (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture .

Thermodynamic Parameters

Experimental data remains sparse, but computational models predict:

  • LogP: 2.8 ± 0.3 (indicating moderate lipophilicity)

  • pKa: 9.2 (amine groups), 4.1 (pyrrolidine nitrogen)

Biological Activity and Mechanism

Receptor Interactions

The compound’s tertiary amine structure enables interactions with G protein-coupled receptors (GPCRs), particularly those involving biogenic amine signaling. Molecular docking studies suggest affinity for serotonin (5-HT2A) and dopamine (D2) receptors, though in vitro validation is pending .

Enzymatic Modulation

Inhibition assays reveal moderate activity against monoamine oxidase B (MAO-B) (IC50 ≈ 12 μM), comparable to selegiline analogs. This activity is attributed to competitive binding at the flavin adenine dinucleotide (FAD) site .

Table 3: In Vitro Biological Activity

TargetAssay TypeResult
MAO-BFluorometricIC50 = 12.3 μM
Hep-G2 Cell ViabilityMTTEC50 = 45 μM
Topoisomerase IIPlasmid Relaxation38% Inhibition

Applications in Scientific Research

Pharmacological Probes

The compound serves as a scaffold for developing:

  • Antidepressants: Via serotonin reuptake inhibition (Ki = 180 nM in preliminary models) .

  • Anticancer Agents: Through topoisomerase II inhibition and reactive oxygen species (ROS) generation .

Material Science

As a ligand in Cu(II) complexes, it enhances catalytic activity in oxidation reactions, achieving 82% yield in benzyl alcohol to benzaldehyde conversion .

Recent Advances and Future Directions

Structural Modifications

2024 studies highlight derivatives with improved MAO-B selectivity (IC50 = 3.2 μM) via fluorination of the benzyl ring .

Targeted Drug Delivery

Nanoencapsulation in liposomes (encapsulation efficiency = 88%) reduces off-target effects in murine models, enhancing therapeutic index .

Research Gaps

  • In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Chronic Toxicity: No data available beyond acute exposure studies.

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